molecular formula C18H22F3N7O B6460315 4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549054-70-6

4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6460315
CAS No.: 2549054-70-6
M. Wt: 409.4 g/mol
InChI Key: GFFKUWFSZZJHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a morpholine ring at position 2. A piperazine linker bridges this pyrimidine to a second pyrimidine ring bearing a trifluoromethyl group at position 3. This structural complexity positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition motifs.

Properties

IUPAC Name

4-[6-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N7O/c1-13-10-16(27-6-8-29-9-7-27)25-17(24-13)28-4-2-26(3-5-28)15-11-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFKUWFSZZJHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24F3N7OC_{19}H_{24}F_3N_7O, with a molecular weight of approximately 423.44 g/mol. The compound features a complex structure that includes morpholine, pyrimidine, and piperazine moieties, which are known for their diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related pyrimidine derivatives. For instance, compounds derived from similar structures have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Specifically, derivatives such as V4 and V8 were noted to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at non-cytotoxic concentrations, suggesting that they may serve as potential anti-inflammatory agents .

Anticancer Potential

The compound's structural analogs have been investigated for anticancer properties. For example, a related compound demonstrated effectiveness in inhibiting cell proliferation and showed promising results in vivo using chick chorioallantoic membrane assays. The docking studies indicated strong binding affinities to key targets involved in tumor growth, such as matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Case Studies

  • In vitro Studies : In a study assessing the anti-inflammatory effects of pyrimidine derivatives, it was found that certain compounds significantly inhibited the production of pro-inflammatory cytokines in macrophage cells stimulated by LPS. The results indicated that these compounds could modulate inflammatory pathways effectively .
  • In vivo Studies : A related compound was tested in chick embryos for its ability to inhibit tumor angiogenesis. The findings suggested that these compounds could potentially reduce blood vessel formation in tumors, highlighting their therapeutic promise in cancer treatment .

The mechanism through which these compounds exert their biological effects appears to involve modulation of inflammatory mediators and inhibition of key enzymes associated with inflammation and cancer progression. Molecular docking studies have revealed that these compounds can form hydrophobic interactions with the active sites of iNOS and COX-2, thereby inhibiting their activity .

Summary Table of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of NO production; reduced iNOS/COX-2 expression
AnticancerInhibition of cell proliferation; reduced angiogenesis
MechanismBinding to iNOS and COX-2; modulation of inflammatory pathways

Comparison with Similar Compounds

Pyrimidine-Based Analogues

  • Compound 75 (4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine): Key Differences: Replaces the trifluoromethylpyrimidine with a pyridin-3-yl group and substitutes piperazine with 4,4-difluoropiperidine.
  • Compound 77 (4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine):

    • Key Differences : Utilizes a 4-methylpiperazine group instead of trifluoromethylpyrimidine.
    • Impact : The methylpiperazine increases basicity and solubility, which may improve pharmacokinetic properties compared to the trifluoromethyl group’s lipophilicity .

Piperazine-Linked Analogues

  • {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (): Key Differences: Replaces the morpholine-pyrimidine unit with a sulfonylpiperazine-linked carbonyl group. Impact: The sulfonyl group improves aqueous solubility but reduces membrane permeability compared to the morpholine’s balanced polarity .

Physicochemical Properties

Compound Name Molecular Weight LogP<sup>*</sup> Hydrogen Bond Acceptors Key Substituents
Target Compound ~523.4 ~3.2 10 Trifluoromethylpyrimidine, morpholine
Compound 75 (Antimalarial) 424.49 2.8 7 Difluoropiperidine, pyridine
Compound ~500 (varies) ~2.5 9 Sulfonylpiperazine, chloroaryl

<sup>*</sup>Estimated using fragment-based calculations.

  • Hydrogen Bonding : The morpholine oxygen (2 H-bond acceptors) enhances solubility relative to piperidine-based analogues like Compound 74.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.